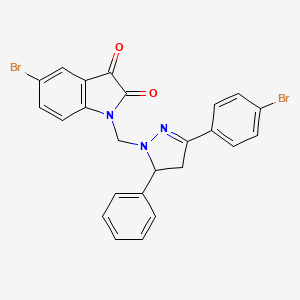
5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-1-((3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methyl)indoline-2,3-dione is a useful research compound. Its molecular formula is C24H17Br2N3O2 and its molecular weight is 539.227. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
One of the noted applications of indoline compounds, which share a structural resemblance to the specified compound, involves their use as corrosion inhibitors. Studies have demonstrated the effectiveness of synthesized indoline compounds in inhibiting corrosion on N80 steel in acidic environments. These compounds exhibit mixed-type inhibition properties and adhere to the Langmuir adsorption isotherm, suggesting a strong adsorption onto the steel surface, which provides a protective layer against corrosion. Theoretical calculations further support their inhibitive performance, showcasing their potential in industrial applications where corrosion resistance is crucial (Yadav, Sarkar, & Purkait, 2015).
Fluorescence Assessment
Another area of research focuses on the fluorescent properties of pyrazoline derivatives, closely related to the compound of interest. These derivatives have been synthesized and characterized, revealing significant fluorescence emissions in various solvents. This property is particularly valuable in the development of fluorescent probes and materials for sensing applications. The effect of different solvents on the fluorescence emission suggests potential for customization based on the intended application environment, supported by density functional theory calculations to understand their electronic and spectroscopic properties (Ibrahim et al., 2016).
Heterocyclic Compound Synthesis
Research into the synthesis of heterocyclic compounds from 2-aminobenzimidazole, involving reactions to produce oxazepine, pyrazole, and isoxazole derivatives, has been explored. These compounds, which include structural features similar to the specified compound, have potential applications in pharmaceuticals and agrochemicals due to their diverse biological activities. The synthetic pathways offer insight into the versatility of these compounds in chemical synthesis and their potential as building blocks for more complex molecules (Adnan, Hassan, & Thamer, 2014).
Green Synthesis Methods
The compound and its derivatives are also subjects of research in green chemistry, focusing on environmentally friendly synthesis methods. A study on the green synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-diones using ionic liquids as a reaction medium exemplifies this. The use of TsOH in ionic liquids for catalyzing the synthesis process highlights an efficient and eco-friendly method for producing high yields of these compounds, which could have implications in pharmaceutical research and development (Feng et al., 2016).
Properties
IUPAC Name |
5-bromo-1-[[5-(4-bromophenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br2N3O2/c25-17-8-6-15(7-9-17)20-13-22(16-4-2-1-3-5-16)29(27-20)14-28-21-11-10-18(26)12-19(21)23(30)24(28)31/h1-12,22H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULDUPPBWVMMCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)CN3C4=C(C=C(C=C4)Br)C(=O)C3=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
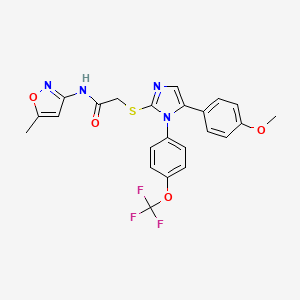
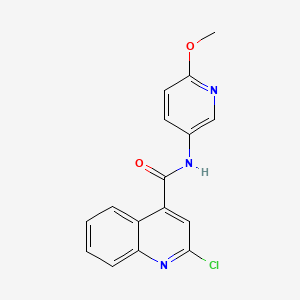


![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2594897.png)
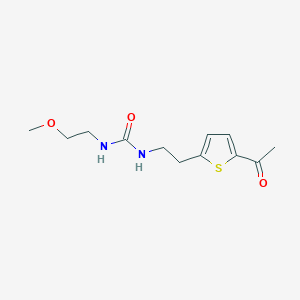
![3-bromo-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide](/img/structure/B2594899.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2594905.png)

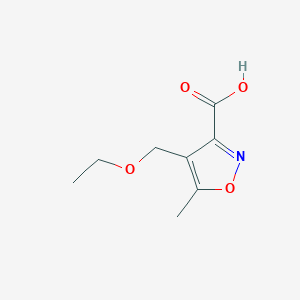


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2594915.png)
